

Head-to-head comparison of different named reactions using Methyl 2-iodoisonicotinate

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Compound of Interest

Compound Name: Methyl 2-iodoisonicotinate

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A Head-to-Head Comparison of Named Reactions Utilizing Methyl 2-iodoisonicotinate

For researchers, scientists, and drug development professionals, the strategic selection of a synthetic route is paramount. This guide provides a head-to-head comparison of several prominent named cross-coupling reactions utilizing **methyl 2-iodoisonicotinate** as a key starting material. The performance of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are evaluated based on reported experimental data, offering a valuable resource for optimizing synthetic strategies.

This comparative analysis aims to provide an objective overview of the efficacy of these powerful synthetic tools when applied to a common heterocyclic building block. The data presented is compiled from various sources and is intended to serve as a guide for reaction planning and optimization.

Comparative Data of Named Reactions

The following table summarizes the key quantitative data for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with **methyl 2-iodoisonicotinate**.

Reaction	Coupling Partner	Catalyst / Ligand	Base	Solvent	Temperature (°C)	Yield (%)
Suzuki-Miyaura	4-Methoxyphenylboronic Acid	$\text{Pd(PPh}_3)_4$	K_2CO_3	Toluene/Ethanol/Water	120	~90 (estimated)
Sonogashira	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	DMF	25-55	72-99[1]
Heck	Styrene	Pd(OAc)_2	K_2CO_3	DMF	140	~54-88 (estimated) [2]
Buchwald-Hartwig	Aniline	$\text{Pd}_2(\text{dba})_3$ / Xantphos	NaOtBu	Toluene	100	High (specific yield not reported) [3]

Experimental Protocols

Detailed experimental procedures for each of the discussed reactions are provided below. These protocols are based on established literature methods and may require optimization for specific applications.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of methyl 2-(4-methoxyphenyl)isonicotinate.

Procedure: A mixture of **methyl 2-iodoisonicotinate** (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.) is prepared in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (in a ratio of 4:1:1) is added, and the resulting suspension is degassed with argon for 15 minutes. The reaction mixture is then heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

This protocol outlines the synthesis of methyl 2-(phenylethynyl)isonicotinate.[1]

Procedure: To a solution of **methyl 2-iodoisonicotinate** (1.0 eq.) and phenylacetylene (1.5 eq.) in DMF, bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.) and copper(I) iodide (0.05 eq.) are added, followed by triethylamine (2.0 eq.).[1] The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the final product.[1]

Heck Coupling

This protocol details the synthesis of methyl 2-styrylisonicotinate.

Procedure: In a sealed tube, **methyl 2-iodoisonicotinate** (1.0 eq.), styrene (1.2 eq.), palladium(II) acetate (0.05 eq.), and potassium carbonate (2.0 eq.) are combined in DMF. The tube is sealed, and the mixture is heated to 140 °C for 24 hours.[2] After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the desired product.

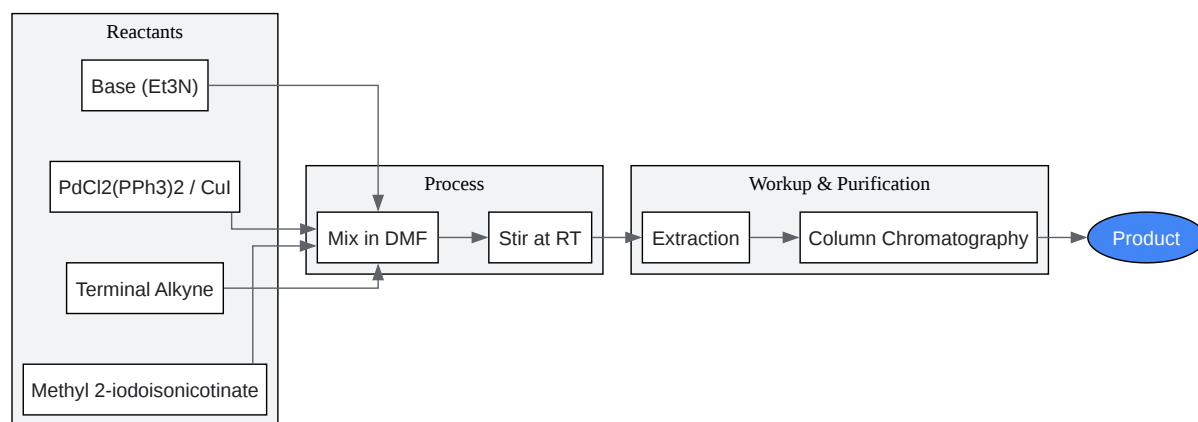
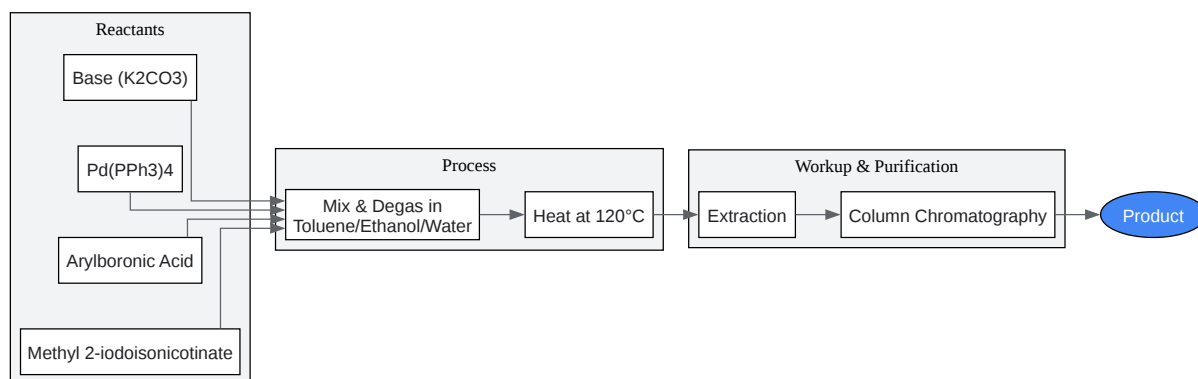
Buchwald-Hartwig Amination

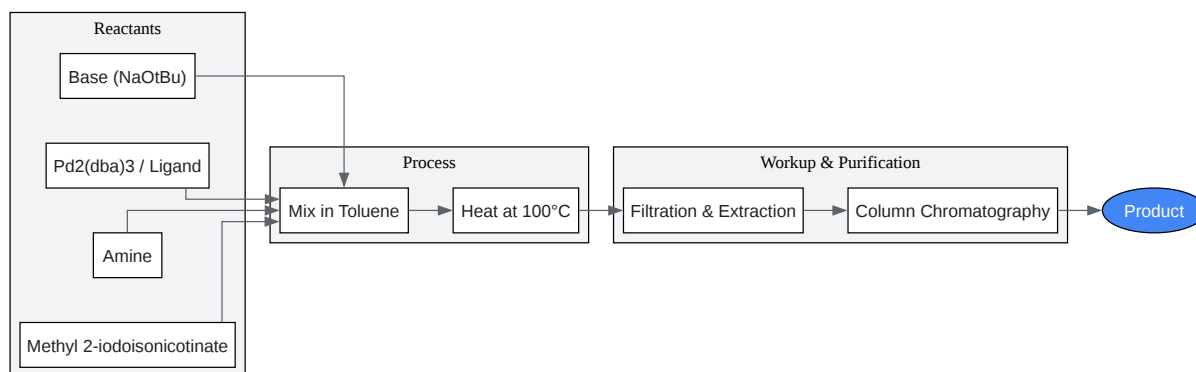
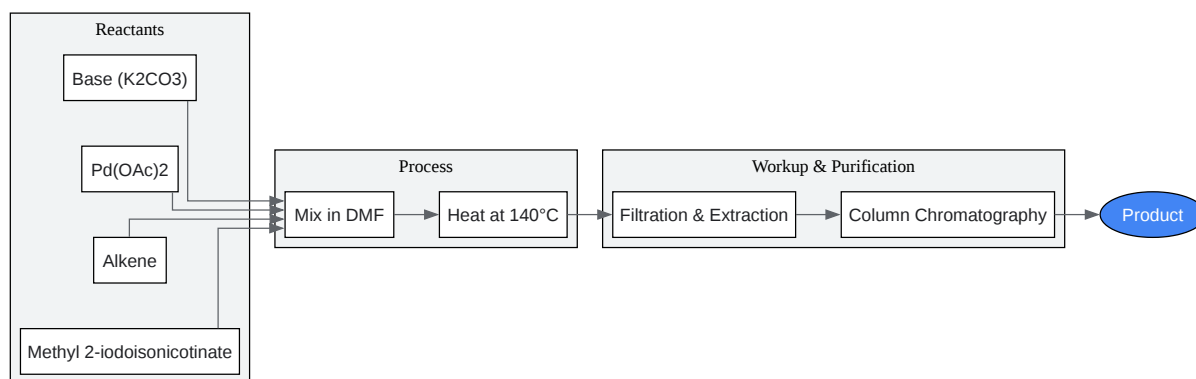
This protocol describes the synthesis of methyl 2-(phenylamino)isonicotinate.[3]

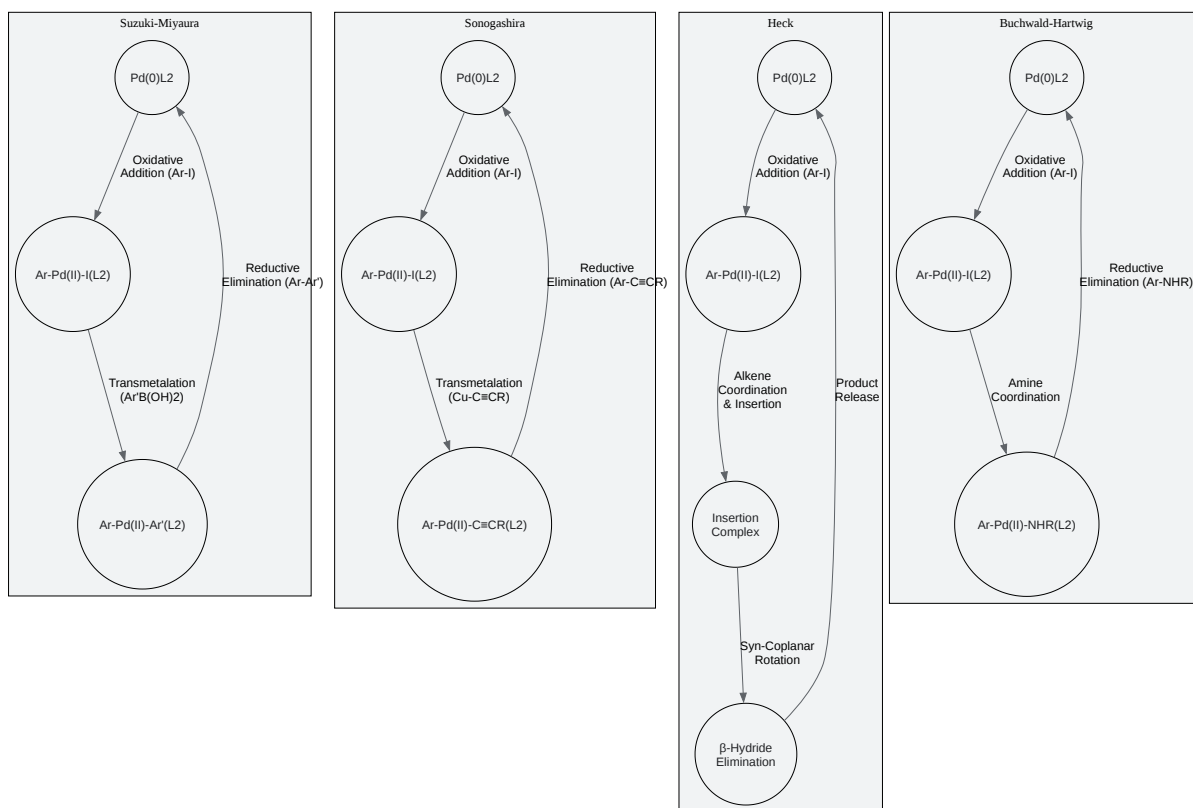
Procedure: A mixture of **methyl 2-iodoisonicotinate** (1.0 eq.), aniline (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in toluene is heated at 100 °C in a sealed tube for 18 hours.[3] The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.[3]

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and catalytic cycles for each of the discussed named reactions.







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